Cas no 80226-00-2 (Enterodiol)

Enterodiol structure
Enterodiol structure
Product Name:Enterodiol
CAS番号:80226-00-2
MF:C18H22O4
メガワット:302.364885807037
CID:726905
PubChem ID:57650262
Update Time:2024-10-27

Enterodiol 化学的及び物理的性質

名前と識別子

    • 1,4-Butanediol,2,3-bis[(3-hydroxyphenyl)methyl]-, (2R,3R)-
    • (2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol
    • ENTERODIOL(P) PrintBack
    • 3,3'-[2,3-Bis(hydroxymethyl)butane-1,4-diyl]diphenol
    • Arbo 9
    • Enterodiol
    • 3,3′-[2,3-Bis(hydroxymethyl)butane-1,4-diyl]diphenol
    • (2R,3R)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol (ACI)
    • 1,4-Butanediol, 2,3-bis[(3-hydroxyphenyl)methyl]-, [R-(R*,R*)]- (ZCI)
    • (-)-Enterodiol
    • UNII-BZF4X2AWRP
    • Tox21_200247
    • 80226-00-2
    • Q5380230
    • rac Enterodiol
    • C18166
    • BZF4X2AWRP
    • HY-108695
    • SCHEMBL120183
    • DTXCID0027852
    • NS00076968
    • CHEBI:81556
    • (2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]-1,4-Butanediol
    • (2R,3R)-2,3-BIS((3-HYDROXYPHENYL)METHYL)BUTANE-1,4-DIOL
    • CS-0029990
    • 1,4-Butanediol, 2,3-bis((3-hydroxyphenyl)methyl)-, (2R,3R)-
    • NCGC00257801-01
    • NCGC00248577-01
    • [R-(R*,R*)]-2,3-bis[(3-hydroxyphenyl)methyl]-1,4-Butanediol
    • CAS-80226-00-2
    • CCRIS 8460
    • CHEMBL471076
    • 77756-22-0
    • 1,4-Butanediol, 2,3-bis((3-hydroxyphenyl)methyl)-, (R-(R*,R*))-
    • AKOS040734363
    • DTXSID0047876
    • DWONJCNDULPHLV-HOTGVXAUSA-N
    • CS-0881813
    • (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol;
    • HY-108695B
    • ( inverted exclamation markA)-Enterodiol
    • (2R,3R)-2,3-bis(3-hydroxybenzyl)butane-1,4-diol
    • DA-63217
    • 3,3'-(2,3-Bis(hydroxymethyl)butane-1,4-diyl)diphenol
    • (2R,3R)-2,3-Bis((3-hydroxyphenyl)methyl)-1,4-butanediol
    • (R-(R*,r*))-2,3-bis((3-hydroxyphenyl)methyl)-1,4-butanediol
    • MDL: MFCD00201089
    • インチ: 1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1
    • InChIKey: DWONJCNDULPHLV-HOTGVXAUSA-N
    • ほほえんだ: [C@@H](CO)(CC1C=CC=C(O)C=1)[C@H](CO)CC1C=CC=C(O)C=1

計算された属性

  • せいみつぶんしりょう: 302.15200
  • どういたいしつりょう: 302.151809
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.9
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 色と性状: ソリッド
  • 密度みつど: 1.251
  • ふってん: 554.9°C at 760 mmHg
  • フラッシュポイント: 262.5°C
  • 屈折率: 1.626
  • PSA: 80.92000
  • LogP: 2.10000

Enterodiol セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 福カードFコード:1-10
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C
  • リスク用語:R36/37/38

Enterodiol 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E214730-1mg
Enterodiol
80226-00-2
1mg
$ 190.00 2022-06-05
TRC
E214730-2.5mg
Enterodiol
80226-00-2
2.5mg
$1034.00 2023-05-18
TRC
E214730-5mg
Enterodiol
80226-00-2
5mg
$1860.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04248-5mg
ENTERODIOL
80226-00-2 ≥95.0% (HPLC)
5mg
¥1888.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04248-1mg
ENTERODIOL
80226-00-2 ≥95.0% (HPLC)
1mg
¥658.0 2024-07-18
TRC
E214730-0.5mg
Enterodiol
80226-00-2
0.5mg
$ 200.00 2023-01-11
TRC
E214730-.5mg
Enterodiol
80226-00-2
5mg
$230.00 2023-05-18
TRC
E214730-25mg
Enterodiol
80226-00-2
25mg
$ 12800.00 2023-09-07
ChromaDex Standards
ASB-00005450-010-10mg
ENTERODIOL
80226-00-2 98.2%
10mg
$282.00 2023-10-25
ChromaDex Standards
ASB-00005450-005-5mg
ENTERODIOL
80226-00-2 98.2%
5mg
$163.00 2023-10-25

Enterodiol 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Oxidative Metabolism of the Mammalian Lignans Enterolactone and Enterodiol by Rat, Pig, and Human Liver Microsomes
Jacobs, Eric; et al, Journal of Agricultural and Food Chemistry, 1999, 47(3), 1071-1077

合成方法 2

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

合成方法 3

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 50 °C; 2 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol from the Natural Lignan Hydroxymatairesinol
Eklund, Patrik; et al, Organic Letters, 2003, 5(4), 491-493

合成方法 4

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: 1,3-Dimethyl-2-imidazolidinone Solvents: Tetrahydrofuran
1.4 Reagents: Water
1.5 Reagents: Nickel Solvents: Ethanol
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Oxidative Metabolism of the Mammalian Lignans Enterolactone and Enterodiol by Rat, Pig, and Human Liver Microsomes
Jacobs, Eric; et al, Journal of Agricultural and Food Chemistry, 1999, 47(3), 1071-1077

合成方法 5

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine ,  Sodium iodide Catalysts: 4-Imidazolidinone, 2,2,3-trimethyl-5-(phenylmethyl)-, hydrochloride (1:1), (5S)- Solvents: Dimethylacetamide ,  Water ;  16 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  15 min, 0 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Water ;  0 °C
リファレンス
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

合成方法 6

はんのうじょうけん
1.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran
1.2 Reagents: Sodium borohydride
1.3 Reagents: Potassium hydroxide ,  Sodium borohydride
2.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

合成方法 7

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine
2.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran
2.2 Reagents: Sodium borohydride
2.3 Reagents: Potassium hydroxide ,  Sodium borohydride
3.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

合成方法 8

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  4 h, 0 - 23 °C
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  6 h, 0 - 23 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 23 °C
2.2 Reagents: Acetic acid Solvents: Dichloromethane ;  12 h, 23 °C
3.1 Reagents: 2,6-Lutidine ,  Sodium iodide Catalysts: 4-Imidazolidinone, 2,2,3-trimethyl-5-(phenylmethyl)-, hydrochloride (1:1), (5S)- Solvents: Dimethylacetamide ,  Water ;  16 h, 0 °C
3.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  15 min, 0 °C
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
4.2 Solvents: Water ;  0 °C
リファレンス
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

合成方法 9

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  48 h, 0 °C
2.1 Reagents: Triethylamine Catalysts: Formic acid ,  1,3-Bis(diphenylphosphino)propane ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  85 °C
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt → -10 °C; 15 min, -10 °C; 6 h, -10 °C; -10 °C → rt; 12 h, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 50 °C; 2 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol from the Natural Lignan Hydroxymatairesinol
Eklund, Patrik; et al, Organic Letters, 2003, 5(4), 491-493

合成方法 10

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Water ;  0 °C
リファレンス
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

合成方法 11

はんのうじょうけん
1.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  6 h, 1 atm, rt
リファレンス
Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes
Shoba, Veronika M. ; et al, Journal of the American Chemical Society, 2017, 139(16), 5740-5743

合成方法 12

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

合成方法 13

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide ,  Boron trichloride Solvents: Dichloromethane ;  -78 °C; 5 min, -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  6 h, 1 atm, rt
リファレンス
Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes
Shoba, Veronika M. ; et al, Journal of the American Chemical Society, 2017, 139(16), 5740-5743

合成方法 14

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C → 23 °C; 16 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, 23 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Water ;  0 °C
リファレンス
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

合成方法 15

はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt → -10 °C; 15 min, -10 °C; 6 h, -10 °C; -10 °C → rt; 12 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 50 °C; 2 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol from the Natural Lignan Hydroxymatairesinol
Eklund, Patrik; et al, Organic Letters, 2003, 5(4), 491-493

合成方法 16

はんのうじょうけん
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 2,6-dimethyl-N-phenyl-N-… Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Methanol ,  Pinacolborane Solvents: Tetrahydrofuran ;  rt; 12 h, rt
2.1 Reagents: Tetrabutylammonium iodide ,  Boron trichloride Solvents: Dichloromethane ;  -78 °C; 5 min, -78 °C; -78 °C → rt; overnight, rt
2.2 Reagents: Water ;  0 °C
3.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  6 h, 1 atm, rt
リファレンス
Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes
Shoba, Veronika M. ; et al, Journal of the American Chemical Society, 2017, 139(16), 5740-5743

合成方法 17

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 23 °C
1.2 Reagents: Acetic acid Solvents: Dichloromethane ;  12 h, 23 °C
2.1 Reagents: 2,6-Lutidine ,  Sodium iodide Catalysts: 4-Imidazolidinone, 2,2,3-trimethyl-5-(phenylmethyl)-, hydrochloride (1:1), (5S)- Solvents: Dimethylacetamide ,  Water ;  16 h, 0 °C
2.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  15 min, 0 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
3.2 Solvents: Water ;  0 °C
リファレンス
Catalytic photochemical enantioselective α-alkylation with pyridinium salts
Yetra, Santhivardhana Reddy; et al, Chemical Science, 2023, 14(3), 586-592

合成方法 18

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Formic acid ,  1,3-Bis(diphenylphosphino)propane ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  85 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt → -10 °C; 15 min, -10 °C; 6 h, -10 °C; -10 °C → rt; 12 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; rt → 50 °C; 2 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol from the Natural Lignan Hydroxymatairesinol
Eklund, Patrik; et al, Organic Letters, 2003, 5(4), 491-493

合成方法 19

はんのうじょうけん
1.1 Reagents: N-Hydroxyphthalimide ,  Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt; 3 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  rt; 30 min, rt
1.3 1 h, rt
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine, 2,6-dimethyl-N-phenyl-N-… Solvents: Tetrahydrofuran ;  1 h, rt
2.2 Reagents: Methanol ,  Pinacolborane Solvents: Tetrahydrofuran ;  rt; 12 h, rt
3.1 Reagents: Tetrabutylammonium iodide ,  Boron trichloride Solvents: Dichloromethane ;  -78 °C; 5 min, -78 °C; -78 °C → rt; overnight, rt
3.2 Reagents: Water ;  0 °C
4.1 Reagents: Hydrogen Solvents: Methanol ,  Water ;  6 h, 1 atm, rt
リファレンス
Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes
Shoba, Veronika M. ; et al, Journal of the American Chemical Society, 2017, 139(16), 5740-5743

合成方法 20

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.2 Solvents: Tetrahydrofuran
2.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine
3.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran
3.2 Reagents: Sodium borohydride
3.3 Reagents: Potassium hydroxide ,  Sodium borohydride
4.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

合成方法 21

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Phosphorus tribromide Solvents: Diethyl ether
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.2 Solvents: Tetrahydrofuran
2.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine
3.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran
3.2 Reagents: Sodium borohydride
3.3 Reagents: Potassium hydroxide ,  Sodium borohydride
4.1 Reagents: Hydrogen ,  Palladium ,  Carbon Solvents: Ethyl acetate
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides
van Oeveren, Arjan; et al, Journal of Organic Chemistry, 1994, 59(20), 5999-6007

Enterodiol Raw materials

Enterodiol Preparation Products

推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
TAIXING JOXIN BIO-TEC CO.,LTD.
Hebei Liye chemical Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Liye chemical Co.,Ltd